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Compound of Interest

Compound Name: Methyl 3-hydroxyhexanoate

Cat. No.: B142731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
3-hydroxyhexanoate (CAS No: 21188-58-9), a valuable chiral building block and

flavor/fragrance component. The following sections detail the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

for their acquisition.

Data Presentation
The spectroscopic data for methyl 3-hydroxyhexanoate is summarized in the tables below.

These values are compiled from various spectral databases and are consistent with the

compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of methyl 3-hydroxyhexanoate provides information on the chemical

environment of the protons in the molecule. The predicted chemical shifts, multiplicities, and

coupling constants are presented in Table 1.
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Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-6 (CH₃) ~ 0.92 Triplet ~ 7.1 3H

H-5 (CH₂) ~ 1.33 Sextet ~ 7.2 2H

H-4 (CH₂) ~ 1.45 Quintet ~ 7.0 2H

H-2 (CH₂) ~ 2.45 Doublet ~ 6.5 2H

-OH ~ 2.90 Singlet (broad) - 1H

OCH₃ ~ 3.68 Singlet - 3H

H-3 (CH) ~ 4.05 Multiplet - 1H

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 3-Hydroxyhexanoate.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic

environments. The predicted chemical shifts for each carbon atom are listed in Table 2.[1]

Carbon Assignment Chemical Shift (δ, ppm)

C-6 (CH₃) ~ 13.9

C-5 (CH₂) ~ 18.8

C-4 (CH₂) ~ 38.4

C-2 (CH₂) ~ 41.2

OCH₃ ~ 51.6

C-3 (CH) ~ 67.8

C-1 (C=O) ~ 173.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 3-Hydroxyhexanoate.[1]
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Infrared (IR) Spectroscopy
The IR spectrum of methyl 3-hydroxyhexanoate highlights the presence of its key functional

groups. The characteristic absorption bands are detailed in Table 3.

Frequency (cm⁻¹) Intensity
Functional Group

Assignment

~ 3450 Strong, Broad O-H stretch (alcohol)

~ 2960, 2875 Strong C-H stretch (alkane)

~ 1735 Strong C=O stretch (ester)

~ 1170 Strong C-O stretch (ester)

~ 1090 Strong C-O stretch (alcohol)

Table 3: Key IR Absorption Bands for Methyl 3-Hydroxyhexanoate.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of methyl 3-hydroxyhexanoate results in

characteristic fragmentation patterns. The major mass-to-charge ratios (m/z) are presented in

Table 4.[2]

m/z Relative Intensity Proposed Fragment Ion

146 Low [M]⁺ (Molecular Ion)

115 Moderate [M - OCH₃]⁺

103 High [CH(OH)CH₂COOCH₃]⁺

74 High
[CH₂=C(OH)OCH₃]⁺

(McLafferty rearrangement)

71 High [C₄H₇O]⁺

43 Very High [CH₃CO]⁺
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Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Methyl 3-
Hydroxyhexanoate.[2]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of methyl 3-hydroxyhexanoate (approximately 5-10 mg) is

dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is used.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 512-1024 scans are typically required due to the low natural abundance

of ¹³C.

Spectral Width: 0-200 ppm.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at

0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Sample Preparation: As a liquid, methyl 3-hydroxyhexanoate can be analyzed neat. A

single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium

chloride (NaCl) plates to create a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data

acquisition.

Data Acquisition:

Technique: Transmission or Attenuated Total Reflectance (ATR). For transmission, the

prepared salt plates are placed in the sample holder of the spectrometer. For ATR, a drop

of the sample is placed directly on the ATR crystal.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

Data Processing: A background spectrum (of the empty salt plates or clean ATR crystal) is

recorded and automatically subtracted from the sample spectrum. The resulting spectrum is

presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of methyl 3-hydroxyhexanoate in a volatile organic

solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a
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gas chromatograph (GC-MS) or a direct insertion probe.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

used.

Ionization:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is scanned over a range of m/z 30-200.

Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z.

The base peak (the most intense peak) is assigned a relative intensity of 100%.

Visualization
The following diagrams illustrate the chemical structure of methyl 3-hydroxyhexanoate and

the general workflow for its spectroscopic analysis.

Caption: Molecular structure of methyl 3-hydroxyhexanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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